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Compound of Interest

Compound Name: 4-Morpholinecarbonyl chloride

Cat. No.: B047336 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of key chemical reagents is paramount. This guide

provides a comparative spectroscopic analysis of 4-Morpholinecarbonyl chloride, a versatile

building block in organic synthesis, alongside its derivatives and common alternatives. The

data presented herein, including detailed experimental protocols, aims to facilitate compound

identification, reaction monitoring, and the rational design of novel molecules.

Introduction to 4-Morpholinecarbonyl Chloride and
its Significance
4-Morpholinecarbonyl chloride is a widely used acylating agent in the synthesis of a variety

of organic compounds, particularly in the pharmaceutical industry for the creation of novel drug

candidates. Its derivatives, primarily morpholine-4-carboxamides, exhibit a broad spectrum of

biological activities. The morpholine moiety is a common feature in many approved drugs due

to its favorable physicochemical properties, including metabolic stability and aqueous solubility.

Spectroscopic analysis provides a fundamental approach to characterize these molecules,

ensuring their identity and purity, and offering insights into their electronic structure and

reactivity. This guide will focus on the key spectroscopic techniques of Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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The following tables summarize the key spectroscopic data for 4-Morpholinecarbonyl
chloride, its parent structure morpholine, a representative derivative (Morpholine-4-

carboxamide), and two common alternative acylating agents, benzoyl chloride and 4-

nitrobenzoyl chloride. This comparative data allows for a clear understanding of the influence of

the carbonyl chloride group and other substituents on the spectroscopic properties.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound
Protons α to
Nitrogen

Protons α to
Oxygen

Other Protons

4-Morpholinecarbonyl

chloride
~3.75 (t, 4H) ~3.65 (t, 4H) -

Morpholine ~2.86 (t, 4H) ~3.74 (t, 4H) ~1.8 (s, 1H, NH)

Morpholine-4-

carboxamide
~3.4 (t, 4H) ~3.7 (t, 4H) ~4.6 (s, 2H, NH₂)

Benzoyl Chloride[1] - - 7.5-8.2 (m, 5H)

4-Nitrobenzoyl

Chloride[2]
- - 8.30-8.45 (m, 4H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't'

denotes a triplet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compound C=O
Carbons α to
Nitrogen

Carbons α to
Oxygen

Aromatic
Carbons

4-

Morpholinecarbo

nyl chloride

~168 ~45 ~66 -

Morpholine - 46.1 67.8 -

Morpholine-4-

carboxamide[3]
159.2 43.8 66.7 -

Benzoyl

Chloride[4]
168.3 - -

128.8, 130.5,

133.2, 135.0

4-Nitrobenzoyl

Chloride[5]
166.8 - -

124.2, 131.5,

139.1, 151.2

FT-IR Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-N Stretch C-O Stretch
Other Key
Bands

4-

Morpholinecarbo

nyl chloride

~1770 (s) ~1115 (s) ~1280 (s)
C-Cl stretch

~780 (m)

Morpholine - ~1114 (s) ~1296 (s)
N-H stretch

~3300 (m, br)

Morpholine-4-

carboxamide
~1650 (s) ~1115 (s) ~1280 (s)

N-H stretch

~3400 & 3200

(m)

Benzoyl

Chloride[6]
1774 (s) - -

Aromatic C=C

~1600, 1450 (m)

4-Nitrobenzoyl

Chloride[7]
1770 (s) - -

NO₂ stretch

~1530 & 1350 (s)
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's' denotes a strong absorption, 'm' a medium absorption, and 'br' a broad absorption.

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

Compound Molecular Ion (M⁺) Key Fragments

4-Morpholinecarbonyl

chloride[8]

149/151 (due to ³⁵Cl/³⁷Cl

isotopes)

114 [M-Cl]⁺, 86 [Morpholine]⁺,

56 [C₃H₄N]⁺

Morpholine 87
86 [M-H]⁺, 57 [C₃H₇N]⁺, 42

[C₂H₄N]⁺

Morpholine-4-carboxamide 130 86 [Morpholine]⁺, 44 [CONH₂]⁺

Benzoyl Chloride[9][10] 140/142
105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺, 51

[C₄H₃]⁺

4-Nitrobenzoyl Chloride[11][12] 185/187
150 [O₂NC₆H₄CO]⁺, 122

[O₂NC₆H₄]⁺, 76 [C₆H₄]⁺

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality,

reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve 5-10 mg of the liquid or solid sample in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (General):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Sample Preparation (for neat liquids):
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Place one or two drops of the liquid sample directly onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film.

Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

A background spectrum of the clean, empty salt plates should be acquired and

automatically subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and their frequencies (in cm⁻¹).

Correlate the observed bands with specific functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

Gas Chromatograph (GC):

Injector temperature: 250 °C.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm).

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometer (MS):

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 400.

Ion source temperature: 230 °C.

Quadrupole temperature: 150 °C.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Compare the obtained mass spectrum with library spectra for confirmation.

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a 4-
Morpholinecarbonyl chloride derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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